molecular formula C8H9ClO3 B1425474 3-Chloro-4,5-dimethoxyphenol CAS No. 89981-66-8

3-Chloro-4,5-dimethoxyphenol

Cat. No.: B1425474
CAS No.: 89981-66-8
M. Wt: 188.61 g/mol
InChI Key: IFMKXAWHVGQBMB-UHFFFAOYSA-N
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Description

3-Chloro-4,5-dimethoxyphenol (CAS 89981-66-8) is a high-purity phenolic compound supplied with a minimum purity of 95% to 98% . It is characterized by the molecular formula C₈H₉ClO₃ and a molecular weight of 188.61 g/mol . This chemical serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Its primary research value is demonstrated in the synthesis of complex natural products, such as the alkaloid acronycine, where it is utilized in key synthetic routes involving Claisen rearrangements . Researchers employ this compound as a versatile building block for developing other fine chemicals and pharmaceutical candidates. It is recommended that the material be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4,5-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMKXAWHVGQBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical and Spectroscopic Characterization Techniques for 3 Chloro 4,5 Dimethoxyphenol

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of phenolic compounds, enabling their separation from interfering substances and allowing for precise quantification. The choice of technique often depends on the sample matrix, the required sensitivity, and the analytical objective.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including substituted phenols. chegg.comchemicalbook.com Due to the polarity and relatively low volatility of phenolic compounds, derivatization is often a necessary step to improve their chromatographic behavior, thermal stability, and detection sensitivity. rsc.orgnih.gov A common approach involves converting the acidic hydroxyl group into a less polar ether or ester, such as a trimethylsilyl (B98337) (TMS) ether or an acetate (B1210297) ester. rsc.orgnih.gov

In a typical GC-MS analysis, the derivatized 3-Chloro-4,5-dimethoxyphenol is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column, often coated with a nonpolar or mid-polar stationary phase like 5%-phenyl-polymethylsiloxane, separates compounds based on their boiling points and interactions with the stationary phase. rsc.org As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules (commonly via electron ionization) and separates the resulting ions based on their mass-to-charge ratio, providing both a unique fragmentation pattern for identification and a signal for quantification. chegg.com GC coupled with tandem mass spectrometry (GC-MS/MS) can offer even greater selectivity and sensitivity, which is particularly useful for analyzing trace levels in complex environmental samples. rsc.orgbldpharm.com

Table 1. Typical GC-MS Parameters for Substituted Phenol (B47542) Analysis.
ParameterTypical Setting/Value
Derivatization Agent BSTFA (for silylation), Acetic Anhydride (B1165640) (for acetylation)
GC Column 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness (e.g., TG-5MS, DB-5)
Carrier Gas Helium or Hydrogen with a constant flow rate (e.g., 1.0-1.5 mL/min)
Injector Temperature 250-280 °C
Oven Temperature Program Initial temp 50-80°C, ramp at 5-15°C/min to 280-300°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Full Scan (for identification) or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) (for quantification)

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is particularly well-suited for the analysis of polar, thermally labile, or non-volatile compounds like phenols, often without the need for derivatization. nist.govchemicalbook.com Reversed-phase HPLC is the most common mode used, where a nonpolar stationary phase (e.g., C18) is paired with a polar mobile phase, typically a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). sigmaaldrich.com

Fluorescence Detection: Phenolic compounds are naturally fluorescent, making HPLC with fluorescence detection (HPLC-FLD) an exceptionally sensitive and selective method for their quantification. nist.goviucr.orgacs.org The detector is set to an excitation wavelength that causes the phenol to fluoresce, and the emitted light is measured at a higher wavelength. This high selectivity minimizes interference from non-fluorescent matrix components. nist.gov For compounds with weak native fluorescence, derivatization with a fluorescent labeling agent can be employed to enhance sensitivity.

Mass Spectrometry Detection: Coupling HPLC with a mass spectrometer (LC-MS) combines the separation power of liquid chromatography with the definitive identification capabilities of mass spectrometry. Soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate ions from the eluted compounds with minimal fragmentation. This provides the molecular weight of the analyte. Further structural information can be obtained using tandem mass spectrometry (LC-MS/MS), where the molecular ion is fragmented to produce a characteristic pattern that serves as a structural fingerprint.

Table 2. General HPLC Conditions for Phenolic Compound Analysis.
ParameterTypical Setting/Value
Column Reversed-phase C18 or PFP (100-150 mm length, 2.1-4.6 mm I.D., 1.9-5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Elution Mode Gradient elution (e.g., 10% B to 90% B over 15-20 min)
Flow Rate 0.2-1.0 mL/min
Fluorescence Detection Excitation: ~270-280 nm; Emission: ~300-310 nm
MS Detection Electrospray Ionization (ESI) in negative ion mode

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For phenolic compounds, separation is typically achieved in their anionic phenolate (B1203915) form. This is accomplished by using a background electrolyte (buffer) with a pH above the pKa of the phenol, ensuring it is deprotonated and carries a negative charge.

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, a sample is introduced into a narrow-fused silica (B1680970) capillary filled with the buffer. When a high voltage is applied, the analytes migrate toward the electrode of opposite charge at different velocities depending on their mass-to-charge ratio and hydrodynamic size, thus achieving separation. Detection is often performed using UV-Vis absorbance directly through a window in the capillary. CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. Coupling CE with mass spectrometry (CE-MS) can be used for the identification of unknown chlorophenols.

Table 3. Representative Capillary Electrophoresis Parameters for Chlorophenol Separation.
ParameterTypical Setting/Value
Capillary Fused-silica (e.g., 50-75 cm length, 50-75 µm I.D.)
Background Electrolyte Phosphate or Borate buffer
Buffer pH 8-10 (to ensure phenolate formation)
Organic Modifier Methanol or Acetone (to improve solubility and selectivity)
Applied Voltage 15-30 kV
Temperature 20-25 °C
Detection UV Absorbance (e.g., at 210 or 280 nm)

Spectroscopic Identification and Structural Elucidation

While chromatography separates the compound of interest, spectroscopy provides the definitive information needed to confirm its identity and elucidate its chemical structure.

¹H NMR: The proton NMR spectrum would show distinct signals for each type of proton in the molecule.

Aromatic Protons: Two signals are expected for the two protons on the aromatic ring. They would appear as singlets (or very narrowly split doublets, meta-coupling) in the aromatic region (typically 6.5-7.5 ppm). The proton at C6 (between the hydroxyl and chloro groups) would be expected at a slightly different chemical shift than the proton at C2.

Methoxy (B1213986) Protons: Two distinct singlets would be observed for the two non-equivalent methoxy groups (-OCH₃). Each singlet would integrate to three protons and would likely appear in the range of 3.8-4.0 ppm.

Hydroxyl Proton: A broad singlet corresponding to the phenolic -OH proton would be present. Its chemical shift is variable (typically 5-7 ppm) and depends on factors like solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. For this compound, eight distinct signals would be expected.

Aromatic Carbons: Six signals for the six unique aromatic carbons. The carbons directly attached to the oxygen and chlorine atoms (C1, C3, C4, C5) would be significantly shifted downfield.

Methoxy Carbons: Two signals for the two methoxy carbons, typically appearing in the 55-65 ppm region.

Table 4. Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
GroupSpectrumPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic-H (C2-H)¹H NMR~6.6 - 6.9Singlet1H
Aromatic-H (C6-H)¹H NMR~6.7 - 7.0Singlet1H
Methoxy-H (-OCH₃)¹H NMR~3.8 - 4.0Singlet3H
Methoxy-H (-OCH₃)¹H NMR~3.8 - 4.0Singlet3H
Hydroxyl-H (-OH)¹H NMRVariable (e.g., 5-7)Broad Singlet1H
Aromatic & Methoxy Carbons¹³C NMR~55-65 (methoxy), ~100-155 (aromatic)--

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands.

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. The broadening is a result of intermolecular hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy groups would be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C Stretch: Aromatic ring stretching vibrations will produce characteristic sharp peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: Strong absorptions corresponding to the C-O stretching of the phenol and the aryl-alkyl ether (methoxy) groups are expected in the 1100-1300 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a band in the 850-550 cm⁻¹ region of the spectrum.

A detailed vibrational analysis for the similar isomer 3-chloro-5-methoxyphenol (B1581831) has assigned the C-Cl stretching mode at approximately 830 cm⁻¹ and the O-H in-plane bending at 1115 cm⁻¹.

Table 5. Characteristic Infrared Absorption Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H StretchingPhenolic -OH3200 - 3600Strong, Broad
C-H Stretching (Aromatic)Ar-H3010 - 3100Medium-Weak
C-H Stretching (Aliphatic)-OCH₃2850 - 2960Medium
C=C StretchingAromatic Ring1450 - 1600Medium-Strong, Sharp
C-O StretchingPhenol, Aryl Ether1100 - 1300Strong
C-Cl StretchingAryl-Cl550 - 850Medium-Strong

Sample Preparation and Enrichment Methodologies for Complex Matrices

Derivatization is a crucial step in sample preparation for the analysis of phenolic compounds like this compound, especially for GC-MS. This process involves chemically modifying the analyte to improve its analytical properties. The primary goal is to convert the polar hydroxyl (-OH) group into a less polar, more volatile, and more thermally stable functional group. phenomenex.commdpi.com

Silylation: This is one of the most common derivatization methods for phenols. phenomenex.com A silylating reagent replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. phenomenex.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylsilyl-N,N-dimethylcarbamate (TMSDMC) are effective for this purpose. nih.govnih.gov The resulting TMS-ether of this compound is more volatile and exhibits better chromatographic behavior on GC columns. nih.govnih.gov

Other Derivatizing Agents: Besides silylation, other reagents can be used. Pentafluorobenzyl bromide (PFBBr) creates derivatives that are highly sensitive for electron capture detection (ECD). epa.gov For LC-based methods, derivatization can be used to add a fluorescent tag to the molecule. For example, 7-(N,N-dimethylamino)ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonyl chloride (DMEQ-COCl) reacts with the phenolic hydroxyl group to form a highly fluorescent ester, significantly enhancing detection sensitivity. researchgate.net

Table 3: Common Derivatization Reagents for Phenolic Compounds

ReagentAbbreviationResulting DerivativePurposeAnalytical Technique
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS) etherIncrease volatility and thermal stabilityGC-MS
Trimethylsilyl-N,N-dimethylcarbamateTMSDMCTrimethylsilyl (TMS) etherIncrease volatility and thermal stabilityGC-MS
Pentafluorobenzyl bromidePFBBrPentafluorobenzyl (PFB) etherEnhance sensitivity for ECDGC-ECD
7-(N,N-dimethylamino)ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonyl chlorideDMEQ-COClFluorescent esterEnhance sensitivity via fluorescenceHPLC-Fluorescence

Solid-Phase Extraction (SPE): SPE is a widely used technique for the preconcentration and cleanup of phenols from aqueous samples. nih.govnih.gov The method involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte of interest, this compound, is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of an appropriate organic solvent, resulting in a cleaner and more concentrated sample. researchgate.net For chlorophenols, polystyrene-divinylbenzene-based sorbents are often effective. nih.govresearchgate.net Key parameters such as sample pH, sorbent type, and the volume of elution solvent must be optimized to achieve high recovery rates. nih.gov

Dispersive Membrane Microextraction (DMME): DMME is a modern microextraction technique that offers advantages in terms of solvent consumption, selectivity, and robustness. mdpi.com It is considered a form of dispersive solid-phase microextraction where a solid-phase adsorbent, often in the form of a mixed matrix membrane, is dispersed directly into the sample solution. mdpi.comresearchgate.net This approach enhances the contact area between the sorbent and the sample, facilitating rapid extraction of analytes like substituted phenols. DMME has been shown to successfully overcome sample matrix effects, even in complex samples, without the need for a derivatization step. mdpi.com

Table 4: Comparison of SPE and DMME for Phenol Extraction

FeatureSolid-Phase Extraction (SPE)Dispersive Membrane Microextraction (DMME)
Principle Analyte retention on a packed sorbent bedDispersion of solid sorbent in the sample
Solvent Usage Moderate (for elution)Minimal
Extraction Time LongerShorter
Sample Volume Milliliters to litersMilliliters
Advantages High enrichment factors, well-establishedFast, low solvent use, overcomes matrix effects
Disadvantages Can require larger solvent volumes, potential for cartridge cloggingNewer technique, may require specialized sorbents

Ultrasound-Assisted Extraction (UAE) is an efficient and green technology for extracting phenolic compounds from solid or suspended matrices. mdpi.comnih.gov The technique utilizes high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent. plos.org The formation and collapse of microscopic bubbles generate intense local pressures and temperatures, which disrupt cell walls and enhance the penetration of the solvent into the sample matrix. plos.org This process accelerates the mass transfer of the target analyte, this compound, from the sample into the solvent. frontiersin.org

The efficiency of UAE is influenced by several factors, including ultrasonic power (amplitude), duration, temperature, and the choice of solvent. nih.govmdpi.com Optimization of these parameters using methodologies like Response Surface Methodology (RSM) can lead to significantly higher extraction yields in shorter times compared to conventional methods. nih.govplos.org UAE is valued for reducing extraction time and solvent consumption while operating at lower temperatures, which helps prevent the thermal degradation of sensitive compounds. mdpi.comnih.gov

Table 5: Key Parameters in Ultrasound-Assisted Extraction (UAE) of Phenols

ParameterEffect on ExtractionTypical Range
Ultrasonic Power/Amplitude Higher power generally increases extraction efficiency up to a certain point. frontiersin.org30 - 100%
Extraction Time Yield increases with time, then plateaus or decreases if degradation occurs. frontiersin.org10 - 40 min
Temperature Higher temperatures can improve solvent diffusivity but may degrade phenols. plos.org30 - 60 °C
Solvent Type The polarity and properties of the solvent must match the target analyte.Methanol, Ethanol (B145695), Acetone, Water mixtures
Sample-to-Solvent Ratio Affects the concentration gradient and overall extraction yield. mdpi.comVaries based on sample matrix

Theoretical and Computational Investigations of Chlorodimethoxyphenol Systems

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies are fundamental in elucidating the electronic properties of molecules. These methods offer a detailed view of the molecular orbitals and charge distribution, which are key determinants of a compound's chemical behavior.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating a range of molecular properties that govern the reactivity and stability of a compound. For substituted phenols, DFT calculations, often using the B3LYP functional, provide valuable data on their electronic characteristics. karazin.uanih.gov

Key molecular properties that can be determined using DFT include:

EHOMO (Highest Occupied Molecular Orbital Energy): This energy level is associated with the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency for the molecule to act as an electron donor.

ELUMO (Lowest Unoccupied Molecular Orbital Energy): This energy level relates to the molecule's ability to accept electrons. A lower ELUMO value suggests a greater capacity to act as an electron acceptor.

Band Gap (EHOMO - ELUMO): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller band gap implies higher reactivity, as less energy is required to excite an electron to a higher energy state. nih.gov

Ionization Energy (I): The minimum energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of an atom's ability to attract shared electrons in a chemical bond. It is calculated as χ = (I + A) / 2.

PropertyCalculated Value (eV)
EHOMO-0.26751
ELUMO-0.18094
Band Gap (ΔE)0.08657

This data is for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate as a representative substituted phenol (B47542) derivative. nih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analyses

The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize the likelihood of finding an electron in the vicinity of a reference electron. wikipedia.org It provides a chemically intuitive picture of electron pair localization, effectively mapping out core electrons, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds or lone pairs, while a value around 0.5 suggests a more delocalized, gas-like electron distribution. taylorandfrancis.com

The Localized Orbital Locator (LOL) is another tool that helps in understanding chemical bonding by analyzing the distribution of electron density. araproceedings.com Both ELF and LOL are valuable for distinguishing different types of chemical bonds (e.g., covalent, ionic) and for analyzing electron delocalization in aromatic systems. araproceedings.comrsc.org These analyses offer a detailed topographical understanding of the electron density, which is crucial for predicting a molecule's reactive sites. araproceedings.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact with one another, particularly in identifying sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is colored to represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich areas, prone to electrophilic attack), while blue signifies regions of positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.netwolfram.com Green and yellow represent areas of neutral or intermediate potential. researchgate.net For phenolic compounds, the MEP can highlight the acidic nature of the hydroxyl proton and the nucleophilic character of the aromatic ring. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for elucidating the intricate pathways of chemical reactions. rsc.org For chlorophenols, these studies often focus on degradation and transformation processes, which are of significant environmental interest. nih.gov Theoretical calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates to determine the most likely reaction mechanism.

For instance, studies on the reaction of chlorophenols with hydroxyl radicals (•OH) have shown that the position of the chlorine atom on the aromatic ring significantly influences the degradation pathway. nih.gov Computational models can predict the activation energies for different reaction steps, such as hydrogen abstraction from the hydroxyl group or the addition of the radical to the aromatic ring. nih.gov These models have been instrumental in understanding the formation of various intermediates and final products in the oxidation of chlorophenols. nih.govtandfonline.com

Structural Properties and Intermolecular Interactions

The three-dimensional structure of a molecule and the non-covalent interactions it forms are pivotal in determining its physical properties and biological activity. Computational methods provide detailed insights into these aspects.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) in real space. researchgate.netjussieu.fr This method is based on the relationship between the electron density and its gradient. researchgate.net By plotting the RDG against the electron density, it is possible to distinguish between different types of interactions:

Hydrogen bonds and halogen bonds appear as strong, attractive interactions.

Van der Waals interactions are characterized as weak, attractive forces.

Steric repulsion is identified as a strong, repulsive interaction. researchgate.net

The RDG analysis generates three-dimensional isosurfaces where the color indicates the nature of the interaction, providing a clear and intuitive picture of the non-covalent bonding patterns within a molecular system. rsc.orgunam.mx This is particularly useful for understanding the crystal packing and supramolecular chemistry of substituted phenols.

Proton-Coupled Electron Transfer (PCET) Mechanisms

Theoretical and computational investigations into the proton-coupled electron transfer (PCET) mechanisms of 3-Chloro-4,5-dimethoxyphenol are not available in the current scientific literature. PCET is a fundamental process in chemistry where an electron and a proton are transferred in a single concerted step or in separate, sequential steps. Such mechanisms are crucial in a variety of chemical and biological processes, including photosynthesis and enzymatic catalysis.

The reactivity of phenolic compounds in PCET processes is significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the electronic properties of the phenol, thereby affecting the thermodynamics and kinetics of both proton and electron transfer.

Influence of Substituents on PCET in Phenolic Systems

In the case of this compound, the substituents are a chloro group and two methoxy (B1213986) groups.

Methoxy Groups: Methoxy groups are generally considered electron-donating through resonance, which can destabilize the phenoxide ion, making the phenol less acidic. mdpi.comlibretexts.orglibretexts.org Conversely, this electron-donating nature can facilitate the electron transfer step by lowering the oxidation potential of the phenol. nih.gov Computational studies on other phenolic systems have shown that electron-donating groups can have a beneficial effect on antioxidant activity, which is often related to PCET mechanisms. mdpi.comnih.gov

General PCET Pathways in Phenols

For phenolic compounds in general, PCET can proceed through several mechanisms:

Concerted Proton-Electron Transfer (CPET): The proton and electron are transferred in a single kinetic step. This is often the favored pathway in systems where the proton and electron are tightly coupled.

Stepwise Mechanisms:

Proton Transfer followed by Electron Transfer (PT-ET): The phenol is first deprotonated to form a phenoxide ion, which is then oxidized.

Electron Transfer followed by Proton Transfer (ET-PT): The phenol is first oxidized to a phenol radical cation, which then loses a proton.

The operative mechanism depends on factors such as the solvent, the properties of the oxidant, and the electronic structure of the phenol itself.

Due to the absence of specific theoretical or experimental data for this compound, a detailed analysis of its PCET mechanism, including the generation of a data table with specific research findings, is not possible at this time. Further computational studies, such as those employing Density Functional Theory (DFT), would be necessary to elucidate the precise electronic structure, redox potentials, and pKa of this compound, which would in turn provide insight into its likely PCET behavior.

Applications of 3 Chloro 4,5 Dimethoxyphenol As a Synthetic Precursor and Building Block

Role in the Synthesis of Chromanone Derivatives

3-Chloro-4,5-dimethoxyphenol is a key precursor for the synthesis of substituted chromanone derivatives. Chromanones (specifically, chroman-4-ones) and their related compounds, chromones, are heterocyclic motifs found in a variety of biologically active natural products. The primary route through which the phenol (B47542) is utilized involves its initial oxidation to the corresponding aldehyde.

The phenol is first converted to 3-chloro-4,5-dimethoxybenzaldehyde . This aldehyde then becomes a crucial building block in condensation reactions, most notably the Claisen-Schmidt condensation. In this reaction, the aldehyde reacts with a substituted acetophenone (B1666503) in the presence of a base to form a chalcone (B49325) (an α,β-unsaturated ketone). These chalcones are the direct precursors to chromanones and flavanones through intramolecular cyclization reactions.

The substitution pattern of the resulting chromanone is directly influenced by the structure of the initial phenol. The chloro and dimethoxy groups from the this compound precursor become integral parts of the final heterocyclic structure, influencing its electronic properties, solubility, and biological activity.

Table 1: Key Intermediates in Chromanone Synthesis
Compound NameMolecular FormulaRole in Synthesis
This compoundC₈H₉ClO₃Starting Precursor
3-chloro-4,5-dimethoxybenzaldehydeC₉H₉ClO₃Key Aldehyde Intermediate
Chalcone DerivativeVariesα,β-Unsaturated Ketone Intermediate
Chromanone DerivativeVariesFinal Heterocyclic Product

Intermediate in the Construction of Natural Product Scaffolds (e.g., Mimosifoliol, Naringenin, Streptonigrin)

While this compound possesses a substitution pattern that makes it a plausible candidate for the synthesis of complex natural products, a review of established synthetic routes for Mimosifoliol, Naringenin, and Streptonigrin does not indicate its use as a common starting material.

Mimosifoliol: The synthesis of Mimosifoliol, a natural product with a complex polycyclic structure, typically involves different strategic bond formations and starting materials tailored to its unique framework. Scientific literature does not prominently feature this compound in its synthesis.

Naringenin: The chemical synthesis of the flavanone (B1672756) Naringenin has been well-documented. Common strategies often employ simpler phenolic precursors. For instance, one established route involves the conversion of 3,5-dimethoxyphenol to 2-hydroxy-4,6-dimethoxyacetophenone, which is then condensed with an anisaldehyde derivative to construct the Naringenin skeleton. Routes starting from the more complex this compound are not standard in the literature.

Streptonigrin: Streptonigrin is a potent antitumor antibiotic with a dense arrangement of functional groups across its tetracyclic core. Its total synthesis is a significant challenge that has been approached in various ways. Synthetic strategies often build the different ring systems from separate, less complex precursors. For example, the D-ring of the Streptonigrin core has been synthesized starting from 2,3-dimethoxyphenol . The specific 3-chloro-4,5-dimethoxy substitution pattern of the target phenol does not align with the commonly reported intermediates for the major fragments of Streptonigrin.

Precursor for Advanced Organic Materials and Specialty Chemicals

The utility of this compound extends to its potential as a precursor for specialty chemicals and the monomer building blocks for advanced organic materials. Its value lies in its functional handles, which can be readily transformed into other reactive groups.

One of the most direct applications is its oxidation to 3-Chloro-4,5-dimethoxybenzoic acid . This carboxylic acid derivative is a stable, crystalline solid that can serve as a monomer in polymerization reactions. For example, it can be converted to an acyl chloride or activated ester and subsequently reacted with diamines to form polyamides or with diols to form polyesters. The chloro and methoxy (B1213986) substituents on the aromatic ring would impart specific properties to the resulting polymer, such as altered thermal stability, solubility, and refractive index.

Furthermore, phenols and their derivatives are known to undergo oxidative coupling reactions to form biphenol or polyphenylene oxide structures, which are important components in high-performance polymers and materials with applications in electronics and aerospace. The specific substitution on this compound could be exploited to control the regioselectivity of such coupling reactions, leading to well-defined polymeric materials. Its role as an intermediate makes it a valuable component in the synthesis of fine chemicals, agrochemicals, and pharmaceutical intermediates where a substituted aromatic core is required.

Table 2: Potential Applications in Materials and Chemicals
DerivativePotential ApplicationSynthetic Transformation
3-Chloro-4,5-dimethoxybenzoic acidMonomer for Polyamides/PolyestersOxidation of phenol
Biphenol DerivativesMonomer for high-performance polymersOxidative Coupling
Various IntermediatesSpecialty and Fine ChemicalsFunctional group interconversion

Environmental Fate and Degradation Pathways of Dimethoxyphenols

Bioremediation and Enzymatic Degradation Processes

Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants. Fungi, in particular, have evolved robust enzymatic systems capable of degrading complex aromatic compounds, including chlorinated and methoxylated phenols.

Fungi are well-equipped to metabolize recalcitrant organic molecules, largely due to their secretion of powerful extracellular enzymes. Among these, peroxidases play a crucial role.

Dye-decolorizing peroxidases (DyPs) are a significant class of heme peroxidases found in fungi and bacteria that exhibit broad substrate specificity. nih.govplos.orgwhiterose.ac.uk The physiological role of DyPs is often linked to the degradation of lignin, a complex polymer rich in methoxyphenolic structures. nih.govplos.orgwhiterose.ac.uk These enzymes utilize hydrogen peroxide (H₂O₂) to catalyze the oxidation of a wide range of organic compounds, including dyes and other phenolic substances. nih.govplos.org While direct studies on 3-Chloro-4,5-dimethoxyphenol are limited, the known ability of DyP4 peroxidases to degrade structurally related compounds like 2,6-dimethoxyphenol suggests a potential pathway for its degradation. whiterose.ac.uk The efficiency of this enzymatic degradation can often be enhanced by the presence of small molecules known as redox mediators, which act as electron shuttles between the enzyme and the substrate. nih.govplos.org

The fungus Aspergillus awamori has demonstrated the ability to degrade mixtures of various phenolic compounds. researchgate.net Research has shown its capacity to metabolize combinations of phenol (B47542), 2,4-dichlorophenol, and 2,6-dimethoxyphenol. researchgate.net Fungi like Aspergillus can assimilate a wide array of carbon sources, enabling them to synthesize, degrade, and transform numerous phenolic and other aromatic compounds. researchgate.net This metabolic versatility suggests that A. awamori could play a role in the bioremediation of environments contaminated with chlorodimethoxyphenols by breaking down these complex structures. researchgate.netresearchgate.net

Table 1: Fungal Systems in Phenolic Compound Degradation
Fungal SystemEnzyme/OrganismMechanism/SubstratesKey Findings
Peroxidase SystemDyP4 PeroxidasesOxidative degradation of various aromatic pollutants, including lignin model compounds and dyes. nih.govplos.orgwhiterose.ac.ukCan be enhanced by redox mediators; shows potential for industrial and environmental applications. nih.govplos.org
Whole-Organism SystemAspergillus awamoriMetabolism of mixed phenolic compounds, including dichlorophenols and dimethoxyphenols. researchgate.netDemonstrates broad metabolic capability for various aromatic structures. researchgate.netresearchgate.net

The 3-oxoadipate pathway (also known as the β-ketoadipate pathway) is a central metabolic route in many bacteria and fungi for the catabolism of aromatic compounds. nih.govresearchgate.net This pathway funnels a variety of aromatic precursors, such as phenol and its derivatives, into intermediates of the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

The process typically begins with the conversion of the aromatic substrate into catechol or a substituted catechol (e.g., chlorocatechol). nih.govnih.gov This intermediate then undergoes ortho-cleavage (intradiol cleavage) of the aromatic ring, a reaction catalyzed by a catechol 1,2-dioxygenase. nih.govnih.gov The resulting cis,cis-muconic acid (or its chlorinated analogue) is subsequently converted through a series of enzymatic steps into 3-oxoadipate. nih.govnih.gov Finally, 3-oxoadipate is converted to 3-oxoadipyl-CoA by the enzyme 3-oxoadipate CoA-transferase, which can then be cleaved into acetyl-CoA and succinyl-CoA, both of which enter the central metabolism. wikipedia.org

For chlorinated phenols, microorganisms have evolved specialized enzymes within this pathway. For instance, chlorocatechols can be processed by chlorocatechol 1,2-dioxygenases and chloromuconate cycloisomerases, which facilitate the removal of the chlorine substituent during the pathway, ultimately detoxifying the compound. nih.govresearchgate.net

Chemical Degradation in Environmental Contexts

In addition to biological processes, chemical reactions can contribute to the transformation of this compound in the environment. These reactions often involve catalytic processes that can cleave stable chemical bonds within the molecule.

The ether linkages of the methoxy (B1213986) groups (C-O bonds) on the aromatic ring are generally stable. However, certain metal catalysts can facilitate their cleavage. Vanadium complexes have been identified as effective catalysts for the cleavage of C-O bonds in lignin model compounds, such as 2,6-dimethoxyphenol, which is structurally similar to the target compound. frontiersin.orgresearchgate.net

This catalytic process can proceed without the need for high-pressure hydrogen gas or organic solvents, sometimes using water as the solvent. frontiersin.org The vanadium-catalyzed reaction can sequentially cleave the methoxy groups. For example, the cleavage of the C-O bond in 2,6-dimethoxyphenol yields 3-methoxycatechol, which can then undergo further cleavage to produce pyrogallol. frontiersin.org This demonstrates a potential chemical pathway for the demethylation of dimethoxyphenols in specific environmental or engineered settings. frontiersin.orgresearchgate.net The reactivity and selectivity of the vanadium catalyst can be tuned by modifying the ligand structure coordinated to the metal center. nih.gov

Table 2: Vanadium-Catalyzed C-O Bond Cleavage of 2,6-dimethoxyphenol frontiersin.org
ParameterConditionConversion RatePrimary Products
Reaction Conditions280°C, 48 hours, distilled water89.5%3-methoxycatechol, pyrogallol

The carbon-chlorine (C-Cl) bond in chlorophenols can be cleaved through reductive dehalogenation processes. Hydrogenolysis is a chemical reaction that involves the cleavage of a bond by hydrogen (H₂). organic-chemistry.org Catalytic hydrogenolysis, often using palladium-on-carbon (Pd/C) catalysts, is an effective method for removing chlorine atoms from aromatic rings. organic-chemistry.org

Hydrogen-transfer reactions offer an alternative to using pressurized hydrogen gas. In this method, a hydrogen donor molecule, such as formic acid, its salts (e.g., sodium formate), or alcohols (e.g., 2-propanol), provides the hydrogen in the presence of a catalyst. researchgate.netacs.orgrsc.org This approach has been successfully applied to the dehalogenation of a wide range of aryl halides, including chlorinated phenols. researchgate.netacs.org The reaction converts the toxic chlorinated aromatic compound into its less toxic, non-chlorinated counterpart. sibran.ruorganic-chemistry.org These methods are promising for treating industrial wastewater containing chlorinated organic pollutants under mild conditions. sibran.ru

Formation of Chlorophenols in the Environment

Chlorinated phenols, including methoxylated variants, are not only subject to degradation but are also formed in the environment through both natural and anthropogenic processes. A primary anthropogenic source is industrial activity, particularly the chlorine bleaching of wood pulp in the paper industry. ros.edu.plcapes.gov.brippta.co During this process, residual lignin in the pulp, which is rich in guaiacyl (methoxyphenol) and syringyl (dimethoxyphenol) units, reacts with chlorine-based bleaching agents to form a variety of chlorinated phenols, catechols, guaiacols, and syringols. ros.edu.plnih.gov

Another significant source is the chlorination of drinking water and wastewater. nih.gov Chlorine, used as a disinfectant, can react with natural organic matter, including naturally occurring phenolic compounds, to produce chlorinated disinfection by-products. nih.govnih.gov These compounds can also arise from the environmental degradation of certain pesticides and herbicides that have a chlorophenolic structure. nih.gov

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 3-Chloro-4,5-dimethoxyphenol derivatives for improved yield?

  • Methodological Answer : Start with a base-catalyzed condensation reaction between 3-chloro-4,5-dimethoxybenzaldehyde and a ketone (e.g., 1-(2-methyl-4,5-dimethoxyphenyl)ethanone) in ethanol, using potassium hydroxide as a catalyst. Stir the mixture for 24 hours, acidify with HCl, and crystallize from methanol to obtain derivatives. Varying reaction time (e.g., 12–48 hours) and temperature (room temperature vs. reflux) can optimize yield . Purification via column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) enhances purity.

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer :

  • FTIR : Confirm functional groups (e.g., phenolic -OH stretch at ~3200 cm⁻¹, methoxy C-O at ~1250 cm⁻¹).
  • NMR : Use ¹H NMR (DMSO-d₆) to identify aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ 3.8–4.0 ppm). ¹³C NMR resolves quaternary carbons adjacent to chlorine .
  • ATR Spectroscopy : Compare with reference spectra in ATR libraries (e.g., "3-CHLORO-4,5-DIMETHOXYBENZALDEHYDE" in the Aldrich ATR library) .

Q. How should I handle this compound safely in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
  • Spill Management : Absorb spills with diatomaceous earth or sand, dispose as hazardous waste .
  • Storage : Keep in airtight containers at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can I resolve contradictions in toxicity data for chlorophenols like this compound?

  • Methodological Answer : Conduct a systematic literature review using databases (PubMed, TOXCENTER) with keywords like "chlorophenol toxicity" and "this compound." Screen titles/abstracts (n=974) and full texts (n=95) for relevance, prioritizing peer-reviewed studies. Cross-validate findings with in vitro assays (e.g., cytotoxicity in HepG2 cells) and in silico toxicity prediction tools (e.g., OECD QSAR Toolbox) .

Q. What reaction mechanisms govern the electrophilic substitution of this compound?

  • Methodological Answer : The methoxy groups act as electron-donating substituents, directing electrophiles (e.g., nitration, sulfonation) to the para position relative to the hydroxyl group. Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to model charge distribution and predict regioselectivity. Validate experimentally by isolating products (e.g., nitro derivatives) and analyzing via LC-MS .

Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?

  • Methodological Answer : Use software like ACD/Labs to calculate:

  • LogP : ~2.1 (indicating moderate lipophilicity).
  • Aqueous Solubility : ~19 g/L at 25°C.
  • pKa : ~9.5 (phenolic hydroxyl). Compare with experimental data from UV-Vis titration .

Q. What strategies can mitigate environmental persistence of this compound in wastewater?

  • Methodological Answer :

  • Biodegradation : Screen microbial consortia from contaminated sites for degradation pathways (e.g., Sphingomonas spp.).
  • Advanced Oxidation : Test UV/H₂O₂ or Fenton reactions to break down aromatic rings. Monitor degradation intermediates via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.